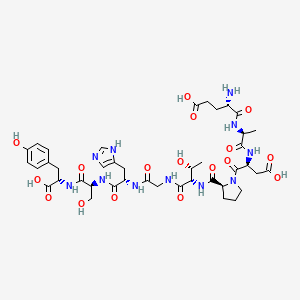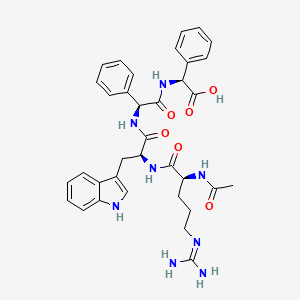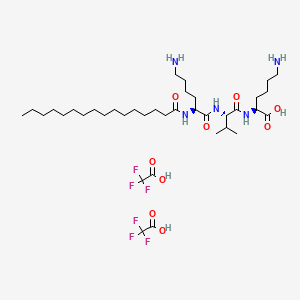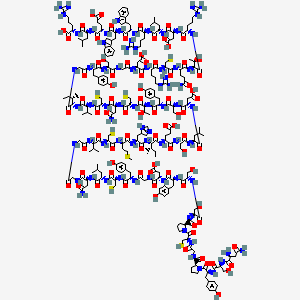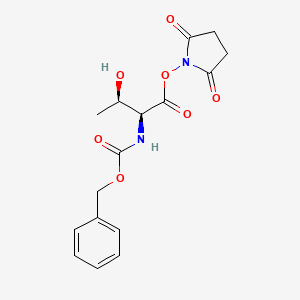
Z-L-苏氨酸 N-羟基琥珀酰亚胺酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-L-Threonine N-hydroxysuccinimide ester: is a chemical compound with the molecular formula C16H18N2O7 and a molecular weight of 350.33 g/mol . It is a white powder with a melting point of 97-101°C . This compound is primarily used in peptide synthesis as a coupling reagent, facilitating the formation of peptide bonds by reacting with amino groups.
科学研究应用
Chemistry:
Peptide Synthesis: Z-L-Threonine N-hydroxysuccinimide ester is widely used in the synthesis of peptides, facilitating the formation of peptide bonds.
Biology:
Protein Labeling: The compound is used in protein labeling and crosslinking studies to investigate protein-protein interactions.
Medicine:
Industry:
作用机制
Target of Action
Z-L-Threonine N-hydroxysuccinimide ester is a powerful protein-modification reagent . It primarily targets aliphatic amines, which are abundant in proteins, making it a versatile tool for protein modification .
Mode of Action
The compound works by forming a covalent bond with the amine group in proteins . This is achieved through the N-hydroxysuccinimide (NHS) ester, which is highly reactive towards amines . The reaction results in the formation of an amide bond, with the release of the NHS .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Threonine N-hydroxysuccinimide ester typically involves the reaction of Z-L-Threonine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of Z-L-Threonine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions:
Substitution Reactions: Z-L-Threonine N-hydroxysuccinimide ester undergoes nucleophilic substitution reactions with primary amines, forming peptide bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Primary amines are commonly used as nucleophiles in the presence of organic solvents like dichloromethane or dimethylformamide (DMF).
Hydrolysis: The reaction typically occurs in aqueous solutions at neutral or slightly basic pH.
Major Products:
相似化合物的比较
- Z-L-Serine N-hydroxysuccinimide ester
- Z-L-Valine N-hydroxysuccinimide ester
- Z-L-Leucine N-hydroxysuccinimide ester
Comparison: Z-L-Threonine N-hydroxysuccinimide ester is unique due to the presence of a hydroxyl group on the threonine residue, which can participate in additional hydrogen bonding and interactions compared to other similar compounds. This feature can influence the reactivity and stability of the compound in peptide synthesis .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23)/t10-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZRUMKJVGFNAZ-YGRLFVJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679835 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76401-90-6 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
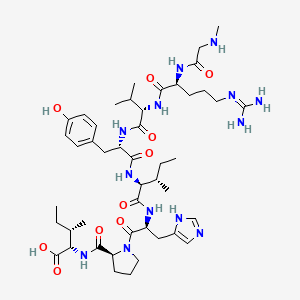

![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)
